molecular formula C20H18FN3O5S B3008131 Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate CAS No. 868679-19-0

Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate

Cat. No. B3008131
CAS RN: 868679-19-0
M. Wt: 431.44
InChI Key: ULLQHCAFZLVNMI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H18FN3O5S and its molecular weight is 431.44. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent compounds play a crucial role in biological research. Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate can serve as a fluorescent probe or imaging agent. Researchers can label specific cellular structures, proteins, or organelles with this compound to visualize their distribution, dynamics, and interactions. Its fluorescence properties allow for real-time monitoring of cellular processes, such as protein trafficking, cell signaling, and gene expression .

Drug Delivery Systems

The unique chemical structure of this compound makes it a potential candidate for drug delivery systems. Researchers can modify its functional groups to attach therapeutic payloads (e.g., anticancer drugs, antibiotics, or gene-editing agents). By exploiting its stability and solubility, scientists can design targeted drug carriers that release cargo selectively at disease sites. The thiazole and dihydropyridine moieties may enhance cellular uptake and improve drug bioavailability .

Antibacterial Agents

The presence of thiazole and carboxamide groups suggests potential antibacterial activity. Researchers can explore its effects against bacterial strains, including drug-resistant ones. By understanding its mechanism of action, they may develop novel antibiotics or synergistic combinations with existing drugs. Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate could be part of the solution to combat antibiotic resistance .

Anticancer Research

Given the benzyl and thiazole components, this compound might exhibit antiproliferative effects. Researchers can investigate its impact on cancer cell lines, tumor growth, and apoptosis pathways. If it shows promise, it could be a lead compound for developing new anticancer drugs. Additionally, its fluorescence properties could aid in cancer imaging and diagnostics .

Enzyme Inhibition Studies

The oxo and carboxamide groups suggest potential enzyme inhibition properties. Researchers can explore its interactions with specific enzymes (e.g., kinases, proteases, or polymerases). By studying its binding affinity and selectivity, they can uncover novel drug targets or develop enzyme inhibitors for therapeutic purposes .

Materials Science and Organic Electronics

Organic semiconductors are essential for flexible electronics and optoelectronic devices. The dihydropyridine and thiazole moieties in this compound could contribute to its electronic properties. Researchers can synthesize derivatives and evaluate their conductivity, charge transport, and stability. Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate might find applications in organic solar cells, light-emitting diodes, or field-effect transistors .

properties

IUPAC Name

ethyl 2-[2-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c1-2-28-17(25)10-14-12-30-20(22-14)23-18(26)15-7-5-9-24(19(15)27)29-11-13-6-3-4-8-16(13)21/h3-9,12H,2,10-11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLQHCAFZLVNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate

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